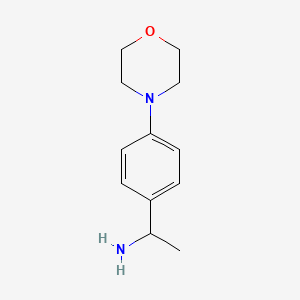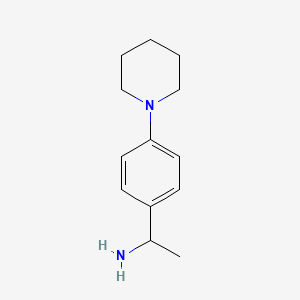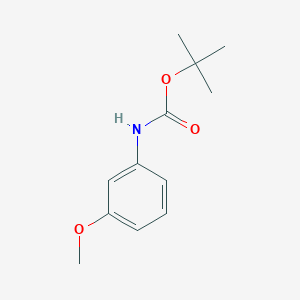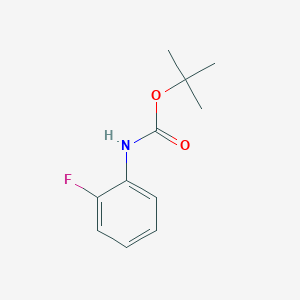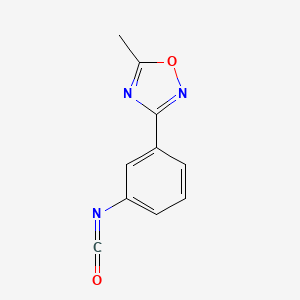
4-(1H-pyrazol-4-yl)pyrimidine
Overview
Description
“4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound that has a pyrazole and pyrimidine ring in its structure . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It is also used in the preparation of deazapurines such as Ruxolitinib, which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used in the treatment of myeloproliferative neoplasms and psoriasis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyrimidine ring . The exact structure and properties can vary depending on the specific substituents attached to these rings.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results . More specific information might be available in specialized chemical databases or literature.
Scientific Research Applications
Antiviral Properties
- A study highlighted the design of new chemical entities, including derivatives of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which exhibited significant antiviral properties. This research is an important step in the design of compounds with potential applications in infectious disease treatment, including antiviral activity (Munier-Lehmann et al., 2015).
Synthesis and Characterization of Derivatives
- A 2019 study focused on the synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. The derivatives were synthesized using cost-effective methods and possess good candidature for further investigation in new drug discovery (Ajani et al., 2019).
Cytoprotective Antiulcer Activity
- Research conducted in 1996 investigated the antiulcer activity of various pyrimidine derivatives, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine. This compound showed potent inhibition of ulcers in rats, indicating its potential application in gastroenterological therapeutics (Ikeda et al., 1996).
Ultrasonic Sonochemical Synthesis
- A study in 2013 utilized ultrasonic sonochemical methods for the synthesis of pyrazolo[1,5-a]pyrimidines. This methodology offers several advantages, including simplicity, mild conditions, and satisfactory yields, demonstrating its potential in efficient chemical synthesis (Buriol et al., 2013).
Antimicrobial and Antioxidant Activities
- A 2015 study described the synthesis of pyrazole derivatives containing pyrimidine and their subsequent screening for antimicrobial and antioxidant properties. This research underscores the potential application of these compounds in the development of new antimicrobial agents (Viveka et al., 2015).
Selective Inhibitors of Cyclin-Dependent Kinase
- Research from 2010 introduced a series of 4-(pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. This study is significant for cancer research, as it provides insights into the development of selective inhibitors for therapeutic applications (Cho et al., 2010).
Herbicidal Applications
- A 2014 study synthesized novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives and evaluated their herbicide activities. This research highlights the potential use of pyrimidine derivatives in agricultural sciences, particularly as pigment biosynthesis inhibitors (Ma et al., 2014).
Mechanism of Action
Mode of Action
4-(1H-pyrazol-4-yl)pyrimidine interacts with its targets, the JNKs, by inhibiting their activity . This inhibition is achieved through competitive binding at the ATP-binding site of the JNKs . The compound’s interaction with the JNKs leads to a decrease in the kinase’s activity, thereby reducing the downstream effects of JNK activation .
Biochemical Pathways
The inhibition of JNKs by this compound affects various biochemical pathways. JNKs regulate signal transduction events in response to environmental stress . Therefore, the inhibition of JNKs can lead to a reduction in the cellular response to stress, which can have downstream effects on various cellular processes .
Pharmacokinetics
In terms of ADME properties, this compound has been found to possess favorable permeability and a low potential for efflux . It is rapidly cleared in liver microsomal incubations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of JNK activity. This can lead to a decrease in the cellular response to stress, potentially providing therapeutic benefits in conditions where JNK activity is implicated, such as neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, including its permeability and clearance, can be affected by factors such as the physiological state of the liver . Additionally, the compound’s interaction with its target, the JNKs, can be influenced by the cellular environment, including the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. In normal cells, this compound can enhance metabolic activities by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it can inhibit the activity of tyrosine kinases by competing with ATP for binding to the kinase domain . This inhibition leads to the downregulation of downstream signaling pathways that are essential for cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming evident after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of cofactors that are essential for enzymatic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression. In the mitochondria, it can modulate metabolic activities and influence cellular energy production.
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTWNCQBNQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408040 | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-87-5 | |
| Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 4-(1H-pyrazol-4-yl)pyrimidine scaffold interact with its target, JNK, and what are the downstream effects of this interaction?
A1: The provided abstract focuses on the optimization of this compound derivatives as pan-JNK inhibitors. While the exact binding mode is not described in this abstract, it mentions the use of X-ray crystallography and computational modeling during the lead optimization process []. This suggests that structural information about the interaction between the this compound derivatives and JNK was obtained and utilized to guide further chemical modifications. JNK, or c-Jun N-terminal kinases, are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cellular processes like inflammation, apoptosis, and gene expression. Inhibiting JNK activity has been explored as a therapeutic strategy for various diseases, including neurodegenerative diseases like Huntington's disease.
Q2: What were the key challenges in optimizing the pharmacokinetic properties of the this compound derivatives, and how did the researchers address them?
A2: The research highlighted the challenge of rapid clearance for the this compound derivatives, particularly in liver microsomal incubations []. While one optimized compound (9t) demonstrated desirable permeability and low efflux potential, its high plasma clearance limited brain exposure. To overcome this, researchers co-administered 9t with 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor, successfully achieving brain exposure levels sufficient for further investigation in a mouse model []. This approach highlights the importance of optimizing not only the compound's inherent properties but also considering strategic co-administration to modulate its pharmacokinetic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


